molecular formula C15H17NO B1451566 3-[(1-Naphthyloxy)methyl]pyrrolidine CAS No. 858934-75-5

3-[(1-Naphthyloxy)methyl]pyrrolidine

Cat. No.: B1451566
CAS No.: 858934-75-5
M. Wt: 227.3 g/mol
InChI Key: SKBRHWSRRITDPJ-UHFFFAOYSA-N
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Description

“3-[(1-Naphthyloxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a naphthyl group through an oxygen and a methyl group.

Scientific Research Applications

Organocatalytic Activity

3-[(1-Naphthyloxy)methyl]pyrrolidine derivatives have been shown to possess significant organocatalytic activity. For instance, a derivative, namely 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been reported to effectively catalyze asymmetric Michael addition reactions, leading to good to high yields and excellent enantioselectivities. Such derivatives are of interest for their potential to form hydrogen bonds with reactants like β-nitrostyrene, a crucial aspect of their catalytic mechanism. The NMR assignments for these compounds provide valuable insight into their structure and function, laying a foundation for further investigations into their catalytic mechanisms and potential applications in organic synthesis (Cui Yan-fang, 2008).

Synthesis of Complex Molecules

This compound entities are integral in the synthesis of complex molecular structures. For instance, these compounds play a role in the formation of cobalt(III) complexes with Schiff bases, which are of interest due to their spectral, structural, and redox properties. The mutual steric hindrance between the pentadentate Schiff base and the ancillary ligands in these complexes influences their spectroscopic and electrochemical properties, showcasing the compound's role in the formation of functionally diverse and structurally complex entities (M. Amirnasr, F. Fadaee, & K. Mereiter, 2011).

Catalysis in Asymmetric Reactions

Another derivative, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, demonstrates high catalytic activity in asymmetric Michael reactions of cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity. The use of water as a medium in these reactions, without any additives, highlights the potential of these compounds in green chemistry and sustainable processes (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).

Therapeutic Applications

These compounds also show promise in the field of therapeutics. For instance, derivatives like 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one have been evaluated for their cytotoxicity against cancer cell lines, demonstrating significant inhibitory activity. Moreover, the docking of these compounds into the active site of crucial enzymes like phosphoinositide 3-kinase (PI3K), a regulator of apoptosis, further elucidates their potential as therapeutic agents (V. P. Muralidharan, M. Alagumuthu, & Sathiyanarayanan Kulathu Iyer, 2017).

Future Directions

The future directions for research on “3-[(1-Naphthyloxy)methyl]pyrrolidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in medicine and pharmacology. Given the biological activities of pyrrolidine alkaloids, “this compound” could be a promising compound for future research .

Properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-6-14-13(4-1)5-3-7-15(14)17-11-12-8-9-16-10-12/h1-7,12,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRHWSRRITDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663067
Record name 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858934-75-5
Record name 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.42 g (1.28 mmol) of 1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate, prepared in Step 12.1., in 10 ml of 1,4-dioxane and 6 ml of a 2N solution of aqueous hydrochloric acid is stirred for 6 hours. It is evaporated to dryness and then coevaporation is carried out twice with toluene. The solid residue is washed with diethyl ether. The solid is taken up in dichloromethane and concentrated ammonia solution is added until a basic pH is obtained. The system is filtered on a Whatman PTFE cartridge and the organic phase is concentrated, to give 0.21 g of oily product, which is used as it is in the following step.
Name
1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate
Quantity
0.42 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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